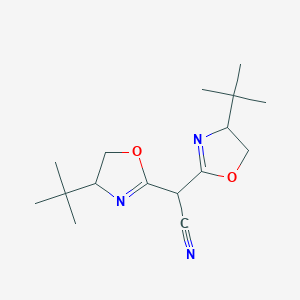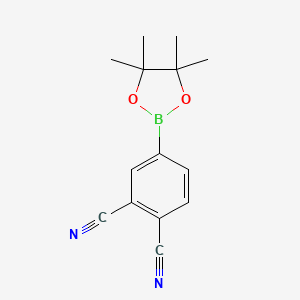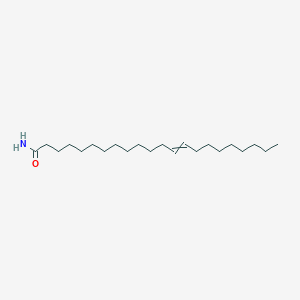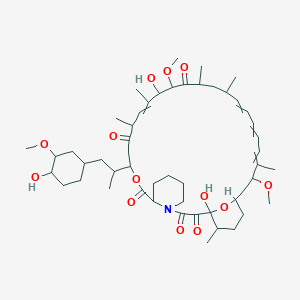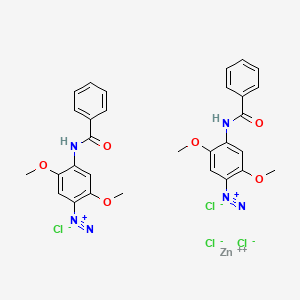
Azoic Diazo Component 24 (Salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fast Blue RR Salt, also known as 4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi (zinc chloride) salt, is a diazonium salt used primarily in histological staining. It is part of the azo coupling system and is essential for staining hydrolytic enzymes. The compound has a molecular formula of C15H14ClN3O3 · 1/2 ZnCl2 and a molecular weight of 387.89 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fast Blue RR Salt is synthesized through the diazotization of 4-amino-2,5-dimethoxybenzoic acid followed by coupling with benzoyl chloride. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with benzoyl chloride in the presence of zinc chloride to stabilize the compound .
Industrial Production Methods: Industrial production of Fast Blue RR Salt follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Fast Blue RR Salt undergoes several types of chemical reactions, including:
Azo Coupling Reactions: It reacts with phenols and aromatic amines to form azo dyes.
Substitution Reactions: The diazonium group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Azo Coupling: Typically involves phenols or aromatic amines in an alkaline medium.
Substitution: Reactions with nucleophiles like water, halides, or cyanides under acidic or neutral conditions.
Major Products:
Azo Dyes: Formed from azo coupling reactions, these dyes are often used in textile and paper industries.
Substituted Aromatic Compounds: Products of substitution reactions, which can be further utilized in various chemical syntheses.
Applications De Recherche Scientifique
Fast Blue RR Salt has a wide range of applications in scientific research:
Biochemistry: Employed in the detection of esterase activity by coupling with naphthol to form insoluble azo dyes.
Medicine: Utilized in various diagnostic kits to detect enzyme activities, aiding in medical diagnostics.
Industry: Applied in the manufacturing of dyes and pigments for textiles and paper.
Mécanisme D'action
Fast Blue RR Salt exerts its effects through the formation of azo dyes. The diazonium group reacts with phenolic or aromatic amine substrates to form a colored azo compound. This reaction is utilized in staining techniques where the compound binds to enzyme reaction products, precipitating as an insoluble colored compound that highlights specific cellular components .
Comparaison Avec Des Composés Similaires
Fast Blue B Salt: Another diazonium salt used in similar staining applications but with different solubility and stability properties.
Fast Red Violet LB Salt: Used for similar purposes but forms a different color precipitate, making it suitable for different staining protocols.
Uniqueness: Fast Blue RR Salt is unique due to its specific reactivity with alkaline phosphatase and esterase, forming distinct colored precipitates that are highly useful in histological and biochemical assays. Its stability in the presence of zinc chloride also sets it apart from other diazonium salts .
Propriétés
Formule moléculaire |
C30H28Cl4N6O6Zn |
|---|---|
Poids moléculaire |
775.8 g/mol |
Nom IUPAC |
zinc;4-benzamido-2,5-dimethoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2 |
Clé InChI |
LLARVKAOQLUCQI-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Chlorophenyl)-2-[(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B12510866.png)
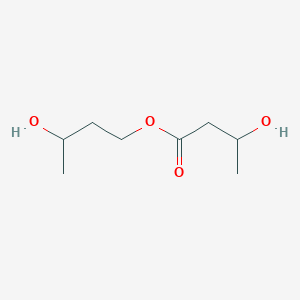
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B12510877.png)
![N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B12510880.png)

![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)

